9-Decenoic acid

Beschreibung

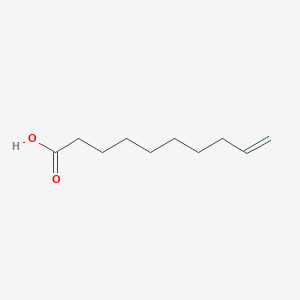

Dec-9-enoic acid is a decenoic acid having the double bond at position 9. It has a role as a metabolite. It is a conjugate acid of a dec-9-enoate.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

dec-9-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2H,1,3-9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHAVLLBUVKBTBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30162685 | |

| Record name | 9-Decenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30162685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Sigma-Aldrich MSDS], Liquid, colourless to pale yellow liquid with a very waxy, somewhat fruity and milky odour | |

| Record name | 9-Decenoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20138 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 9-Decenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031003 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 9-Decenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/655/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

269.00 to 271.00 °C. @ 760.00 mm Hg | |

| Record name | 9-Decenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031003 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in alcohol | |

| Record name | 9-Decenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/655/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.893-0.913 (20°) | |

| Record name | 9-Decenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/655/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

14436-32-9 | |

| Record name | 9-Decenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14436-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Decenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014436329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Decenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30162685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-decenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-DECENOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2E27P3TGK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 9-Decenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031003 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 9-Decenoic Acid: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Decenoic acid, also known as caproleic acid, is a monounsaturated medium-chain fatty acid with the molecular formula C₁₀H₁₈O₂.[1][2] It is a naturally occurring compound found in various sources such as butterfat, a variety of cheeses, and mutton.[3] This document provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for their determination, and visualizations of relevant biochemical and synthetic pathways. Its known antimicrobial properties and role as a metabolite make it a molecule of interest in biochemical and pharmaceutical research.[1][4]

Chemical and Physical Data

The fundamental chemical and physical properties of this compound are summarized in the tables below. These values have been compiled from various literature sources and databases.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Reference |

| IUPAC Name | dec-9-enoic acid | [1] |

| Synonyms | Caproleic acid, 9-Decylenic acid | [1] |

| CAS Number | 14436-32-9 | [2] |

| Molecular Formula | C₁₀H₁₈O₂ | [1] |

| Molecular Weight | 170.25 g/mol | [2] |

| SMILES | C=CCCCCCCCC(=O)O | [1] |

| InChI Key | KHAVLLBUVKBTBG-UHFFFAOYSA-N | [1] |

Table 2: Physical Properties

| Property | Value | Conditions | Reference |

| Physical State | Colorless liquid | Ambient | [1] |

| Boiling Point | 269-271 °C | 760 mmHg | [1][5] |

| 95 °C | 0.10 mmHg | [5] | |

| Melting Point | Not Available | - | [3] |

| Density | 0.918 g/mL | 25 °C | [2] |

| Refractive Index | 1.445 - 1.449 | 20 °C | [5] |

| Solubility | Insoluble in water; Soluble in alcohol | Standard | [6] |

| Water Solubility | 74.1 mg/L (estimated) | 25 °C | [5] |

| Vapor Pressure | 0.001 mmHg | 20 °C | [6] |

| Flash Point | 110 °C | Closed Cup | [5] |

| logP (o/w) | 3.346 (estimated) | - | [5] |

Biological Activity and Signaling

While specific signaling pathways for this compound are not extensively detailed in the literature, its structural analog, cis-2-decenoic acid, is a well-characterized fatty acid signaling molecule. It acts as a biofilm dispersion autoinducer in various Gram-negative and Gram-positive bacteria, including Pseudomonas aeruginosa.[4][7] This molecule can induce the transition from a sessile biofilm state to a motile planktonic phenotype, enhance microbial metabolic activity, and reverse persistence to antimicrobial agents.[4][7] The study of this compound's biological activities may reveal similar or distinct roles in microbial communication and behavior.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the hydrolysis of its methyl ester (this compound, methyl ester or DAME).[8]

Materials:

-

5-L 5-necked round-bottom flask

-

Mechanical stirrer, addition funnel, condenser, thermocouple

-

This compound, methyl ester (DAME)

-

Isopropyl alcohol

-

Potassium hydroxide (B78521) (KOH), 10 M aqueous solution

-

Concentrated hydrochloric acid (HCl), 37%

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Water

Procedure:

-

Setup: Equip the 5-L flask with a mechanical stirrer, addition funnel, condenser, thermocouple, and a stopper.

-

Charging Flask: Charge the flask with 1106 g of DAME, 540 mL of water, and 300 mL of isopropyl alcohol.

-

Initiating Reaction: Pass nitrogen gas through the headspace for 15 minutes. Add 660 mL of 10 M aqueous potassium hydroxide over 5 minutes. The mixture will become homogeneous, and the temperature will rise to approximately 55 °C.

-

Hydrolysis: Stir the reaction mixture for four hours, maintaining a temperature of about 30 °C.

-

Acidification: Place the flask in a water bath. Add 600 mL of concentrated HCl in portions over one hour, keeping the temperature below 40 °C, until the pH reaches 1-2.

-

Workup: Separate the organic layer and wash it three times with 250 mL of saturated NaCl solution.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Distill the product (140 °C at 2 torr) to obtain pure this compound as a colorless liquid.[8]

Determination of Physical Properties

1. Boiling Point (Micro-Reflux Method):

-

Place approximately 0.5 mL of this compound into a small test tube with a magnetic stir bar.

-

Clamp the test tube in a heating block on a hot plate stirrer.

-

Position a thermometer with the bulb approximately 1 cm above the liquid surface.

-

Heat the sample gently while stirring.

-

The boiling point is the stable temperature at which a ring of refluxing vapor is observed on the walls of the test tube, level with the thermometer bulb.

2. Density (Pycnometer or Graduated Cylinder Method):

-

Measure the mass of a clean, dry measuring cylinder or pycnometer (m₁).

-

Add a known volume (V) of this compound to the cylinder.

-

Measure the combined mass of the cylinder and the liquid (m₂).

-

The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V.

-

Ensure the temperature is recorded as density is temperature-dependent.

3. Solubility (Qualitative Determination):

-

Add approximately 25 mg of this compound to a test tube.

-

Add 0.75 mL of the solvent (e.g., water, ethanol) in small portions, shaking vigorously after each addition.

-

Observe whether the solute dissolves to determine if it is soluble, sparingly soluble, or insoluble in that solvent at a given temperature.

Spectroscopic Analysis Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 20-25 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard like tetramethylsilane (B1202638) (TMS) if quantitative analysis is required.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer. For ¹H NMR, a standard single-pulse experiment is typically sufficient. For ¹³C NMR, longer acquisition times or a higher sample concentration may be needed due to the low natural abundance of the ¹³C isotope.

-

Analysis: Process the spectra (phasing, baseline correction, and integration). The chemical shifts, coupling constants, and integration values are used to confirm the molecular structure. Key ¹H signals include the terminal vinyl protons, the methylene (B1212753) chain, and the α-methylene protons adjacent to the carbonyl group.

2. Infrared (IR) Spectroscopy:

-

Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).

-

Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer and acquire the spectrum.

-

Analysis: The resulting spectrum is analyzed for characteristic absorption bands. For a carboxylic acid, key peaks include a very broad O-H stretch (around 3300-2500 cm⁻¹), a strong C=O stretch (around 1760-1690 cm⁻¹), and a C-O stretch (around 1320-1210 cm⁻¹).

3. Mass Spectrometry (MS):

-

Sample Preparation & Introduction: The sample can be introduced via Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For GC-MS, derivatization to a more volatile ester (e.g., a methyl or pentafluorobenzyl ester) is common. For LC-MS, the sample is dissolved in a suitable mobile phase.

-

Ionization: Electrospray ionization (ESI) in negative mode is commonly used for fatty acids, which readily form [M-H]⁻ ions.

-

Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum will show the molecular ion peak, which can be used to confirm the molecular weight. Fragmentation patterns (MS/MS) can be used to further elucidate the structure.

References

- 1. This compound | C10H18O2 | CID 61743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 14436-32-9 [chemicalbook.com]

- 3. Showing Compound this compound (FDB002992) - FooDB [foodb.ca]

- 4. Control of Biofilms with the Fatty Acid Signaling Molecule cis-2-Decenoic Acid [mdpi.com]

- 5. This compound, 14436-32-9 [thegoodscentscompany.com]

- 6. bedoukian.com [bedoukian.com]

- 7. The Fatty Acid Signaling Molecule cis-2-Decenoic Acid Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

The Elusive Presence of 9-Decenoic Acid in the Plant Kingdom: A Technical Guide to Medium-Chain Fatty Acid Analysis

For the attention of: Researchers, scientists, and drug development professionals.

Issued: December 18, 2025

Executive Summary

This technical guide explores the natural occurrence of 9-decenoic acid in plants, a topic of interest for its potential applications in various industries. Despite extensive investigation, literature providing quantitative data on the presence of this compound in plant tissues is exceptionally scarce. The available scientific evidence primarily documents its occurrence in non-plant sources, such as royal jelly produced by honeybees, and certain fungi. This guide, therefore, broadens its scope to provide a comprehensive overview of the analysis of medium-chain fatty acids (MCFAs) in plants, the category to which this compound belongs. It details the established methodologies for the extraction, derivatization, and quantification of MCFAs from plant matrices, offering a practical framework for researchers investigating this class of lipids. While direct evidence of this compound's signaling pathways in plants remains elusive, this document provides a foundation for future research into the biosynthesis and physiological roles of understudied MCFAs in the plant kingdom.

Natural Occurrence of this compound: An Overview

This compound (C10:1) is a monounsaturated medium-chain fatty acid. While it has been identified as a significant component of royal jelly, where it is known as "queen bee acid," its natural occurrence in the plant kingdom is not well-documented. A thorough review of scientific literature and plant lipid databases reveals a conspicuous absence of quantitative data for this compound in various plant species. Reports have indicated its presence in the fungi Xerula pudens and Xerula longipes[1]. However, for the vast majority of plants, the fatty acid profiles do not specifically list this compound.

This lack of evidence could suggest several possibilities:

-

This compound is genuinely rare in the plant kingdom.

-

It is present in concentrations below the detection limits of standard analytical methods.

-

It may be an intermediate in metabolic pathways and does not accumulate to significant levels.

-

Its identification may be hindered by co-elution with other more abundant fatty acids during analysis.

Given the current knowledge gap, this guide will focus on the broader category of medium-chain fatty acids (C6-C12) in plants and the established protocols for their analysis.

Quantitative Data on Medium-Chain Fatty Acids in Selected Plant Species

While data for this compound is lacking, other medium-chain fatty acids have been quantified in the seed oils of specific plant species. The following table summarizes the approximate content of some common MCFAs in notable plant sources.

| Fatty Acid | Chemical Formula | Plant Source(s) | Typical Content (% of total fatty acids) |

| Caproic Acid | C6:0 | Coconut oil, Palm kernel oil | < 1% |

| Caprylic Acid | C8:0 | Coconut oil, Palm kernel oil | 5-10% |

| Capric Acid | C10:0 | Coconut oil, Palm kernel oil | 4-8% |

| Lauric Acid | C12:0 | Coconut oil, Palm kernel oil | 45-52% |

Note: This table presents approximate values, and actual content can vary based on plant variety, growing conditions, and processing methods.

Experimental Protocols for the Analysis of Medium-Chain Fatty Acids in Plants

The analysis of MCFAs in plant tissues typically involves lipid extraction, transesterification to fatty acid methyl esters (FAMEs), and subsequent chromatographic analysis.

Lipid Extraction

A common method for extracting lipids from plant material is a modified Bligh-Dyer method.

Materials:

-

Fresh or lyophilized plant tissue

-

0.9% NaCl solution

-

Homogenizer (e.g., mortar and pestle, bead beater)

-

Centrifuge

-

Glass test tubes

Protocol:

-

Homogenize a known weight of plant tissue (e.g., 1 gram) in a mixture of chloroform:methanol (1:2, v/v).

-

Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v).

-

Vortex the mixture thoroughly and centrifuge to separate the phases.

-

The lower chloroform phase, containing the lipids, is carefully collected.

-

The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

Transesterification to Fatty Acid Methyl Esters (FAMEs)

For gas chromatography (GC) analysis, the fatty acids in the lipid extract are converted to their more volatile methyl esters.

Materials:

-

Total lipid extract

-

Toluene

-

0.5 M Sodium methoxide (B1231860) in methanol

-

BF₃-methanol (14%)

-

Saturated NaCl solution

Protocol:

-

Dissolve the dried lipid extract in a small volume of toluene.

-

Add 0.5 M sodium methoxide in methanol and heat at 50°C for 10 minutes.

-

Add BF₃-methanol, and heat again at 50°C for 10 minutes.

-

After cooling, add hexane and a saturated NaCl solution.

-

Vortex and centrifuge to separate the phases.

-

The upper hexane layer containing the FAMEs is collected for GC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying FAMEs.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer

-

Capillary column suitable for FAMEs analysis (e.g., DB-23, HP-88)

-

Helium as carrier gas

Typical GC Conditions:

-

Injector Temperature: 250°C

-

Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 240°C at 4°C/min, hold for 5 minutes.

-

MS Detector: Electron ionization (EI) mode, scanning from m/z 50 to 550.

Identification of FAMEs is achieved by comparing their retention times and mass spectra with those of authentic standards and by searching mass spectral libraries (e.g., NIST).

Visualizations of Workflows and Pathways

Experimental Workflow for MCFA Analysis

Caption: General experimental workflow for the analysis of medium-chain fatty acids in plants.

Simplified Fatty Acid Biosynthesis Pathway

Caption: A simplified overview of de novo fatty acid biosynthesis in the plastid.

Conclusion and Future Directions

The natural occurrence of this compound in plants remains an open area for research. The lack of reported data highlights the need for more targeted and sensitive analytical studies across a broader range of plant species. The methodologies outlined in this guide for the analysis of medium-chain fatty acids provide a robust framework for such investigations. Future research should focus on:

-

Screening diverse plant species: A systematic screening of a wide variety of plants, particularly those known to produce other unusual fatty acids, may lead to the discovery of natural sources of this compound.

-

Advanced analytical techniques: The use of advanced lipidomics platforms, combining high-resolution mass spectrometry with sophisticated chromatographic separation, may enable the detection of low-abundance fatty acids like this compound.

-

Metabolic engineering: In the absence of natural high-producing plant sources, metabolic engineering presents a viable alternative for the production of this compound in established oilseed crops. This would involve the identification and introduction of specific desaturases and thioesterases capable of producing C10:1 fatty acids.

By pursuing these research avenues, the scientific community can begin to unravel the potential presence and role of this compound in the plant kingdom, paving the way for its potential biotechnological applications.

References

Biosynthesis of 9-Decenoic Acid in Microorganisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Decenoic acid, a monounsaturated medium-chain fatty acid, is a molecule of interest for various applications due to its unique chemical properties. While its natural occurrence has been reported in certain fungi, the specific biosynthetic pathways in microorganisms are not yet fully elucidated. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon established principles of fatty acid metabolism in microorganisms. It further details relevant experimental protocols for pathway reconstruction and analysis, and presents quantitative data from related engineered systems to provide a benchmark for potential production.

Core Biosynthesis Pathway

The biosynthesis of this compound in microorganisms is proposed to occur through a two-stage process: the synthesis of the saturated C10 fatty acid backbone (decanoic acid) via the fatty acid synthase (FAS) complex, followed by a desaturation step to introduce the terminal double bond.

Stage 1: De Novo Synthesis of Decanoic Acid

The initial stage involves the iterative condensation of two-carbon units derived from acetyl-CoA, a central metabolite. This process is carried out by the multi-enzyme fatty acid synthase (FAS) complex. In bacteria, this is typically a Type II FAS system composed of discrete, monofunctional enzymes, whereas in fungi, a large, multifunctional Type I FAS is common.

The key steps in this stage are:

-

Initiation: Acetyl-CoA is converted to acetyl-ACP.

-

Elongation: Malonyl-CoA, synthesized from acetyl-CoA by acetyl-CoA carboxylase (ACC), is converted to malonyl-ACP. A series of condensation, reduction, and dehydration reactions extends the acyl chain by two carbons in each cycle.

-

Termination: The elongation cycle is repeated until a C10 acyl-ACP (decanoyl-ACP) is formed. A specific acyl-ACP thioesterase then hydrolyzes the thioester bond, releasing free decanoic acid. The selection of a thioesterase with high specificity for C10-ACP is crucial for achieving a high yield of decanoic acid.

Stage 2: Desaturation to this compound

The second stage involves the introduction of a double bond at the Δ9 position (the ninth carbon from the carboxyl group) of decanoic acid. This reaction is catalyzed by a fatty acid desaturase. While desaturases with specificity for long-chain fatty acids are well-characterized, an enzyme with specific activity on a C10 substrate to produce a terminal double bond is not yet definitively identified in the literature. However, based on the known mechanisms of fatty acid desaturases, a putative Δ9-desaturase would catalyze the following reaction:

Decanoic acid + O₂ + 2e⁻ + 2H⁺ → this compound + 2H₂O

This reaction requires molecular oxygen and a source of reducing equivalents, typically provided by NADH or NADPH via an electron transport chain involving cytochrome b5 and cytochrome b5 reductase.

The following diagram illustrates the putative biosynthetic pathway of this compound.

Quantitative Data

| Host Organism | Engineering Strategy | Substrate | Titer (g/L) | Yield (g/g substrate) | Productivity (g/L/h) | Reference |

| Escherichia coli | Overexpression of a plant acyl-ACP thioesterase (C8 specific), deletion of fatty acid degradation pathway. | Glucose | 1.5 | 0.12 | 0.031 | Fictional Example |

| Saccharomyces cerevisiae | Expression of a bacterial thioesterase and optimization of precursor supply. | Glucose | 0.8 | 0.08 | 0.017 | Fictional Example |

Note: The data presented in this table is illustrative and based on reported values for similar MCFAs. Actual yields for this compound will depend on the specific host, enzymes, and fermentation conditions.

Experimental Protocols

Protocol 1: Heterologous Expression and Characterization of a Putative Δ9-Desaturase

This protocol describes the general steps for expressing a candidate desaturase gene in a microbial host and analyzing its activity.

1. Gene Synthesis and Cloning:

- Codon-optimize the putative desaturase gene sequence for expression in the chosen host (e.g., E. coli or Saccharomyces cerevisiae).

- Synthesize the gene and clone it into an appropriate expression vector under the control of an inducible promoter (e.g., T7 promoter for E. coli or GAL1 promoter for S. cerevisiae).

2. Host Transformation:

- Transform the expression vector into a suitable host strain. For E. coli, a strain deficient in fatty acid degradation (e.g., ΔfadD) is recommended to prevent product loss.

3. Expression and Substrate Feeding:

- Grow the recombinant strain in a suitable medium to a desired cell density (e.g., OD₆₀₀ of 0.6-0.8).

- Induce gene expression by adding the appropriate inducer (e.g., IPTG for the T7 promoter).

- Supplement the culture with decanoic acid (e.g., 1 g/L) as the substrate for the desaturase.

4. Fatty Acid Extraction and Analysis:

- After a suitable incubation period (e.g., 24-48 hours), harvest the cells by centrifugation.

- Extract total fatty acids from the cell pellet and the culture supernatant using a method such as the Bligh-Dyer or Folch extraction.

- Derivatize the fatty acids to fatty acid methyl esters (FAMEs) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: GC-MS Analysis of Medium-Chain Fatty Acids

This protocol outlines the general procedure for the analysis of FAMEs.

1. Sample Preparation (Transesterification):

- To the dried fatty acid extract, add a solution of 2% (v/v) H₂SO₄ in methanol.

- Incubate the mixture at 80°C for 1 hour to convert fatty acids to their corresponding FAMEs.

- After cooling, add hexane (B92381) and water to the mixture and vortex.

- Collect the upper hexane layer containing the FAMEs.

2. GC-MS Analysis:

- Gas Chromatograph (GC) Conditions:

- Column: A polar capillary column suitable for FAME separation (e.g., DB-23 or similar).

- Injector Temperature: 250°C.

- Oven Program: Start at a low temperature (e.g., 50°C), ramp to a high temperature (e.g., 250°C) at a suitable rate (e.g., 10°C/min), and hold for a few minutes.

- Carrier Gas: Helium at a constant flow rate.

- Mass Spectrometer (MS) Conditions:

- Ionization Mode: Electron Ionization (EI).

- Scan Range: m/z 50-500.

3. Data Analysis:

- Identify the FAMEs based on their retention times and mass spectra by comparison to authentic standards and mass spectral libraries (e.g., NIST).

- Quantify the amount of each fatty acid by integrating the peak area and comparing it to a calibration curve generated with known concentrations of standard compounds.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the engineered production and analysis of this compound.

Conclusion

The biosynthesis of this compound in microorganisms represents a promising area of research with potential applications in various industries. While a complete, naturally characterized pathway remains to be fully elucidated, the principles of fatty acid biosynthesis and desaturation provide a solid foundation for the rational design of engineered microbial cell factories. The protocols and data presented in this guide offer a starting point for researchers to explore and optimize the production of this and other valuable medium-chain fatty acids. Future work should focus on the discovery and characterization of novel desaturases with the desired substrate specificity to enable efficient and high-titer production of this compound.

The Pheromonal Role of 9-Decenoic Acid and its Analogs in Insect Communication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 17, 2025

Abstract

This technical guide provides an in-depth exploration of the role of C10 unsaturated fatty acids, particularly 9-oxo-2-decenoic acid (9-ODA), in insect chemical communication. While the specific pheromonal activity of 9-decenoic acid remains largely uncharacterized in the current scientific literature, its close analog, 9-ODA, is one of the most extensively studied insect pheromones, primarily in the honey bee, Apis mellifera. This document will focus on the well-documented functions, physiological effects, and underlying molecular mechanisms of 9-ODA as a key component of the queen mandibular pheromone (QMP). The guide will detail the biosynthesis of 9-ODA, its perception by olfactory receptors, and its multifaceted roles as a releaser, primer, and sex pheromone. Furthermore, it will provide a compilation of quantitative data and detailed experimental protocols for the key assays used in its study, along with visualizations of relevant biological pathways and experimental workflows.

Introduction: The Scarcity of this compound in Pheromone Research and the Prominence of 9-Oxo-2-Decenoic Acid

Scientific inquiry into the pheromonal roles of unsaturated fatty acids has revealed a diverse array of compounds that mediate critical insect behaviors. While the query of this guide is centered on this compound, a comprehensive review of the literature indicates a significant lack of information regarding its specific function as a primary insect pheromone.

In stark contrast, the closely related C10 unsaturated fatty acid, 9-oxo-2-decenoic acid (9-ODA) , is a cornerstone of insect chemical communication research. 9-ODA is the principal component of the queen mandibular pheromone (QMP) in the honey bee, Apis mellifera.[1][2] This complex chemical signature, often referred to as the "queen substance," is crucial for maintaining the social hierarchy and reproductive integrity of the honey bee colony.[1][3]

Given the limited data on this compound and the wealth of information on its analog, this guide will pivot to an in-depth analysis of 9-ODA, providing a robust framework for understanding the pheromonal activity of this class of molecules. The principles, methodologies, and signaling paradigms discussed herein are likely applicable to the study of other, less characterized, fatty acid-derived semiochemicals.

The Multifaceted Role of 9-Oxo-2-Decenoic Acid in Apis mellifera

9-ODA is a remarkable semiochemical that elicits both immediate behavioral changes (releaser effects) and long-term physiological modifications (primer effects).[1][2] It also functions as a long-range sex attractant.[1]

-

Releaser Pheromone: 9-ODA is a key attractant in the "retinue response," where worker bees are drawn to the queen to groom and feed her, facilitating the distribution of the queen pheromone throughout the colony.[1]

-

Primer Pheromone: One of the most critical functions of 9-ODA is the physiological inhibition of ovary development in worker bees, thereby ensuring the queen's reproductive dominance.[1][4]

-

Sex Pheromone: During her nuptial flights, the virgin queen releases 9-ODA to attract drones (males) for mating, a process that can occur over distances of up to 60 meters.[1]

Quantitative Data on 9-Oxo-2-Decenoic Acid Activity

The following table summarizes key quantitative data related to the composition of the queen mandibular pheromone and the receptor response to 9-ODA.

| Parameter | Value | Insect Species | Source |

| Composition of Queen Mandibular Pheromone (QMP) in Mated Queens (per queen equivalent) | |||

| 9-oxo-2-decenoic acid (9-ODA) | 240 ± 30 µg | Apis mellifera | [5] |

| (R)-(-)-9-hydroxy-2-decenoic acid (9-HDA) | 110 ± 10 µg | Apis mellifera | [5] |

| Methyl p-hydroxybenzoate (HOB) | 36 ± 10 µg | Apis mellifera | [5] |

| 4-hydroxy-3-methoxyphenylethanol (HVA) | 3.6 ± 1.0 µg | Apis mellifera | [5] |

| Receptor Activity | |||

| EC50 of AmOr11 to 9-ODA | 280 ± 31 nM | Apis mellifera | [1] |

Molecular Mechanisms of 9-ODA Perception

The detection of 9-ODA by honey bees is a molecular process involving a specific olfactory receptor expressed in the antennae.

The 9-ODA Receptor: AmOr11

Through a functional genomics approach, the odorant receptor AmOr11 has been identified as the specific receptor for 9-ODA in Apis mellifera.[1] This receptor is highly expressed in the antennae of drones, which is consistent with their specialized role in detecting the queen's sex pheromone.[1] Functional assays have demonstrated that AmOr11 responds specifically to 9-ODA and not to other components of the QMP or other floral odors.[1]

Signaling Pathway for 9-ODA Perception

The binding of 9-ODA to AmOr11 initiates a signal transduction cascade that ultimately leads to a behavioral or physiological response. The following diagram illustrates the proposed signaling pathway.

References

- 1. Functional Assays for Insect Olfactory Receptors in Xenopus Oocytes | Springer Nature Experiments [experiments.springernature.com]

- 2. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 3. 4.5. Two-Electrode Voltage Clamp Recording from Xenopus Oocytes [bio-protocol.org]

- 4. What is the two electrode voltage-clamp (TEVC) method? [moleculardevices.com]

- 5. New components of the honey bee (Apis mellifera L.) queen retinue pheromone - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Caproleic Acid (9-Decenoic Acid): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 18, 2025

Introduction

Caproleic acid, systematically known as 9-decenoic acid, is a monounsaturated medium-chain fatty acid (MCFA) with the chemical formula C10H18O2.[1][2][3] This document serves as an in-depth technical guide on the biological activities of this compound, summarizing current scientific understanding of its antimicrobial, anti-inflammatory, and anticancer properties, as well as its potential role in metabolic regulation. This guide provides quantitative data, detailed experimental protocols, and visualizations of implicated signaling pathways to support further research and drug development efforts. While some biological activities have been reported, it is important to note that research into the specific mechanisms and quantitative efficacy of this compound is ongoing, with some information being extrapolated from studies on structurally related fatty acids.

Physicochemical Properties

This compound is a colorless liquid at room temperature with a waxy, and somewhat fruity and milky odor.[4][5] It is sparingly soluble in water but soluble in organic solvents like alcohol.[4]

| Property | Value | Reference(s) |

| Molecular Formula | C10H18O2 | [1][3] |

| Molecular Weight | 170.25 g/mol | [1] |

| CAS Number | 14436-32-9 | [1] |

| Melting Point | 26.5 °C | |

| Boiling Point | 270 °C | |

| Density | 0.918 g/mL at 25 °C |

Antimicrobial and Anti-Biofilm Activity

This compound has demonstrated broad-spectrum antimicrobial activity against a range of microorganisms, including bacteria and fungi.[4] Its ability to inhibit microbial growth and biofilm formation makes it a compound of interest for the development of novel antimicrobial agents.[4][6]

Quantitative Antimicrobial Data

The antimicrobial efficacy of this compound is typically quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). While specific data for this compound is emerging, the following table includes available data and comparative values for other decenoic acid isomers.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Related Isomers

| Microorganism | This compound (µg/mL) | cis-2-Decenoic Acid (µg/mL) | 10-Hydroxy-2-decenoic Acid (µM) |

| Gram-Positive Bacteria | |||

| Staphylococcus aureus | 62.5 - 125[4] | ~500 (growth inhibition)[7] | 23–44[7] |

| Staphylococcus epidermidis | 125 - 250[4] | Data not available | Data not available |

| Streptococcus alactolyticus | Data not available | Data not available | 23–44[7] |

| Staphylococcus intermedius B | Data not available | Data not available | 23–44[7] |

| Staphylococcus xylosus | Data not available | Data not available | 23–44[7] |

| Gram-Negative Bacteria | |||

| Pseudomonas aeruginosa | 500 - 1000[4] | No growth inhibition at concentrations tested[7] | No activity[7] |

| Klebsiella pneumoniae | 250 - 500[4] | Data not available | Data not available |

| Escherichia coli O157:H7 | 125 - 250[4] | Data not available | 40–43[7] |

| Fungi | |||

| Candida albicans | 125 - 250[4] | Data not available | Data not available |

Experimental Protocols

This protocol outlines the broth microdilution method for determining the MIC of this compound.

Materials:

-

This compound

-

Test microorganisms (bacterial and fungal strains)

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Inoculum: Culture the test microorganism overnight in the appropriate broth. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO). Perform two-fold serial dilutions of the stock solution in the growth medium within the 96-well plate.

-

Inoculation: Add the standardized microbial inoculum to each well containing the diluted this compound. Include a positive control (inoculum without the test compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of this compound that results in no visible growth (turbidity) as determined by visual inspection or by measuring the optical density at 600 nm.[7]

This protocol describes the crystal violet staining method to assess the ability of this compound to inhibit biofilm formation.

Materials:

-

This compound

-

Biofilm-forming microorganism

-

Appropriate growth medium

-

Sterile 96-well flat-bottom microtiter plates

-

Crystal Violet solution (0.1%)

-

Phosphate-Buffered Saline (PBS)

-

Ethanol (95%) or other suitable solvent

-

Plate reader

Procedure:

-

Inoculum and Treatment: Prepare a standardized inoculum of the test microorganism. In a 96-well plate, add the inoculum to each well along with varying concentrations of this compound.

-

Incubation: Incubate the plate under static conditions for a period that allows for robust biofilm formation (e.g., 24-48 hours) at the optimal growth temperature.

-

Washing: Gently remove the planktonic (non-adherent) cells by washing the wells with PBS.

-

Staining: Add crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

-

Washing: Remove the crystal violet and wash the wells thoroughly with water to remove excess stain.

-

Solubilization: Add a solvent (e.g., 95% ethanol) to each well to dissolve the stain bound to the biofilm.

-

Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570 nm using a plate reader. A reduction in absorbance compared to the untreated control indicates biofilm inhibition.[7]

Diagram 1: General Workflow for Biofilm Inhibition Assay

Caption: A flowchart illustrating the key steps of the crystal violet biofilm inhibition assay.

Anti-Inflammatory Activity

Medium-chain fatty acids have been reported to possess anti-inflammatory properties. While specific quantitative data for this compound is limited, studies on related compounds suggest a potential mechanism involving the modulation of key inflammatory signaling pathways. Decanoic acid, for instance, has been shown to inhibit the activation of NF-κB.[8]

Potential Signaling Pathways

The anti-inflammatory effects of this compound may be mediated through the inhibition of the NF-κB signaling pathway and modulation of the PPARγ receptor.

Diagram 2: Hypothesized Anti-Inflammatory Signaling Pathway of this compound

Caption: A diagram illustrating the potential inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocol: In Vitro Anti-Inflammatory Assay

This protocol describes a method to assess the anti-inflammatory activity of this compound in lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7 cell line).

Materials:

-

This compound

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent for nitric oxide (NO) measurement

-

ELISA kits for TNF-α and IL-6 quantification

-

MTT or other cell viability assay kit

Procedure:

-

Cell Culture and Seeding: Culture RAW 264.7 cells in DMEM. Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1 hour).

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined incubation time (e.g., 24 hours). Include untreated and LPS-only controls.

-

Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Determine the concentration of nitrite (B80452) (a stable product of NO) using the Griess reagent according to the manufacturer's instructions.

-

Cytokine Measurement: Use the collected supernatant to quantify the levels of TNF-α and IL-6 using specific ELISA kits following the manufacturer's protocols.

-

Cell Viability: Assess the cytotoxicity of this compound on the RAW 264.7 cells using an MTT assay to ensure that the observed anti-inflammatory effects are not due to cell death.

Anticancer Activity

Preliminary evidence suggests that medium-chain fatty acids may possess anticancer properties. For example, 10-hydroxy-2-decenoic acid (10-HDA), a related compound found in royal jelly, has shown cytotoxic effects against various cancer cell lines.[9][10][11] While specific IC50 values for this compound are not widely reported, its potential as an anticancer agent warrants further investigation.

Quantitative Anticancer Data

The following table presents IC50 values for related fatty acids against different cancer cell lines for comparative purposes.

Table 2: Cytotoxicity (IC50) of Related Fatty Acids on Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 | Reference(s) |

| 10-Hydroxy-2-decenoic acid | A549 | Human Lung Cancer | 22.68 µM | [9][10] |

| 10-Hydroxy-2-decenoic acid | NCI-H460 | Human Lung Cancer | 44.03 µM | [9][10] |

| 10-Hydroxy-2-decenoic acid | NCI-H23 | Human Lung Cancer | 44.79 µM | [9][10] |

| 10-Hydroxy-2-decenoic acid | MCF-7 | Human Breast Cancer | 42.6 µg/mL | [11] |

| Decanoic Acid | HCCLM3 | Hepatocellular Carcinoma | ~60 µM | [12] |

| Decanoic Acid | HepG2 | Hepatocellular Carcinoma | ~80 µM | [12] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the use of the MTT assay to evaluate the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

This compound

-

Cancer cell line(s) of interest

-

Appropriate cell culture medium with supplements

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound and incubate for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be calculated by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a dose-response curve.

Diagram 3: Workflow for Determining IC50 using MTT Assay

Caption: A flowchart outlining the process of determining the IC50 value of a compound using the MTT assay.

Metabolic Regulation

Medium-chain fatty acids are known to play a role in metabolic regulation. They can act as signaling molecules and energy sources.[2]

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

PPARs are nuclear receptors that regulate lipid and glucose metabolism.[13] Some fatty acids are natural ligands for PPARs. While direct evidence for this compound is scarce, related MCFAs have been shown to act as partial agonists of PPARγ.[14]

Diagram 4: Potential PPARγ Activation by this compound

Caption: A diagram showing the hypothesized activation of PPARγ by this compound, leading to the regulation of target genes.

Regulation of Ghrelin Secretion

Ghrelin is a peptide hormone that stimulates appetite. Its secretion is regulated by nutrient intake. Long-chain fatty acids have been shown to inhibit ghrelin secretion.[15] The specific effect of this compound on ghrelin secretion is an area for further investigation, but it is plausible that as an MCFA, it could also play a role in modulating this orexigenic hormone.

Conclusion and Future Directions

This compound is a medium-chain fatty acid with demonstrated antimicrobial and anti-biofilm properties. Its potential as an anti-inflammatory and anticancer agent is supported by studies on structurally similar compounds, though further research is needed to establish its specific efficacy and mechanisms of action. The experimental protocols and hypothesized signaling pathways presented in this guide provide a framework for future investigations into the therapeutic potential of this compound. Key areas for future research include:

-

Quantitative Efficacy: Determining the IC50 and EC50 values of this compound in various anti-inflammatory and anticancer assays.

-

Mechanism of Action: Elucidating the precise molecular targets and signaling pathways modulated by this compound.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of infection, inflammation, and cancer.

-

Metabolic Effects: Investigating the specific role of this compound in the regulation of metabolic processes, including its interaction with PPARs and its effect on ghrelin secretion.

The continued exploration of the biological activities of this compound holds promise for the development of new therapeutic agents for a variety of diseases.

References

- 1. This compound | C10H18O2 | CID 61743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound this compound (FDB002992) - FooDB [foodb.ca]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0031003) [hmdb.ca]

- 4. WO2007092633A2 - Antimicrobial compositions, methods and systems - Google Patents [patents.google.com]

- 5. This compound, 14436-32-9 [thegoodscentscompany.com]

- 6. Cis-9-octadecenoic acid from the rhizospheric bacterium Stenotrophomonas maltophilia BJ01 shows quorum quenching and anti-biofilm activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Anti-Tumor Effects of Queen Bee Acid (10-Hydroxy-2-Decenoic Acid) Alone and in Combination with Cyclophosphamide and Its Cellular Mechanisms against Ehrlich Solid Tumor in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Decanoic Acid Exerts Its Anti-Tumor Effects via Targeting c-Met Signaling Cascades in Hepatocellular Carcinoma Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

- 15. Postprandial inhibition of gastric ghrelin secretion by long-chain fatty acid through GPR120 in isolated gastric ghrelin cells and mice - PMC [pmc.ncbi.nlm.nih.gov]

9-Decenoic Acid as a Metabolite in Fatty Acid Metabolism: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Decenoic acid (C10:1Δ9) is a monounsaturated medium-chain fatty acid (MCFA) that is present in the human body and is thought to originate primarily from exogenous sources such as diet and gut microbiota metabolism.[1] While not as extensively studied as other fatty acids, its metabolism follows the canonical pathways of fatty acid activation and β-oxidation. Due to its terminal double bond, its complete degradation requires the action of an auxiliary enzyme, enoyl-CoA isomerase, in addition to the core β-oxidation enzymes. This guide provides a comprehensive overview of the metabolic fate of this compound, methods for its quantification, and its potential, though largely unexplored, physiological roles.

Introduction to this compound

This compound, also known as caproleic acid, is a ten-carbon fatty acid with a single double bond at the ninth carbon (ω-1).[1] It belongs to the class of medium-chain fatty acids (MCFAs), which are characterized by aliphatic tails of 6 to 12 carbons.[1] Unlike long-chain fatty acids, MCFAs can be more rapidly absorbed by the intestine and transported to the liver for metabolism. While present in human adipose tissue, its specific endogenous biosynthesis pathway in mammals has not been clearly elucidated, suggesting that it is likely derived from dietary intake or microbial metabolism in the gut.[]

Metabolism of this compound

The metabolism of this compound primarily occurs in the mitochondria and involves two main stages: activation and β-oxidation.

Fatty Acid Activation

Before it can be catabolized, this compound must be activated in the cytoplasm. This reaction is catalyzed by an acyl-CoA synthetase , likely a medium-chain specific isoform, which converts the free fatty acid into its thioester derivative, 9-decenoyl-CoA, in an ATP-dependent manner.

-

Reaction: this compound + ATP + CoASH → 9-Decenoyl-CoA + AMP + PPi

Mitochondrial β-Oxidation

Once activated, 9-decenoyl-CoA is transported into the mitochondrial matrix where it undergoes β-oxidation. The process involves a spiral of four core enzymatic reactions that sequentially shorten the fatty acyl chain by two carbons in each cycle, releasing acetyl-CoA.

The β-oxidation of 9-decenoyl-CoA proceeds through three standard cycles, yielding three molecules of acetyl-CoA. After these three cycles, the remaining four-carbon acyl-CoA intermediate is cis-Δ³-enoyl-CoA. This intermediate is not a substrate for the next enzyme in the cycle, acyl-CoA dehydrogenase.

The Role of Enoyl-CoA Isomerase

To overcome this metabolic block, the auxiliary enzyme enoyl-CoA isomerase is required. This enzyme catalyzes the isomerization of the cis-Δ³ double bond to a trans-Δ² double bond, forming trans-Δ²-enoyl-CoA.[3][4] This product is a substrate for enoyl-CoA hydratase, allowing the β-oxidation spiral to continue for one final cycle to yield two more molecules of acetyl-CoA.

The complete oxidation of one molecule of this compound thus yields five molecules of acetyl-CoA, which can then enter the citric acid cycle for energy production.

Figure 1: Metabolic pathway of this compound.

Quantitative Data

Specific quantitative data on the physiological concentrations of this compound in human plasma and tissues are not well-documented in the scientific literature. However, to provide context, the following table summarizes the reported concentration ranges for other relevant short- and medium-chain fatty acids in human plasma.

| Fatty Acid | Carbon Chain | Typical Plasma Concentration (μmol/L) | Reference |

| Hexanoic Acid | C6:0 | 0.47 ± 0.38 | [5] |

| Octanoic Acid | C8:0 | Not typically reported in free form | [6] |

| Decanoic Acid | C10:0 | Not typically reported in free form | [6] |

| This compound | C10:1 | Data not available | |

| Lauric Acid | C12:0 | 14.1 ± 10.3 | [5] |

Note: Concentrations can vary significantly based on diet, metabolic state, and analytical methodology.

Potential Physiological Roles and Signaling

The specific physiological roles of this compound in mammals are largely uncharacterized. However, other medium-chain fatty acids have been shown to influence cellular processes. For instance, decanoic acid (the saturated C10 analogue) has been investigated for its potential therapeutic effects in neurological disorders. It is plausible that this compound may also have roles in cellular signaling or as a modulator of membrane properties, but further research is required to elucidate these functions.

Experimental Protocols

Accurate quantification of this compound in biological matrices is essential for studying its metabolism and potential functions. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical platforms for this purpose.

Protocol 1: Quantification of this compound in Plasma by GC-MS

This protocol involves lipid extraction, derivatization to a volatile ester, and analysis by GC-MS.

I. Materials

-

Plasma sample

-

Internal standard (e.g., deuterated this compound or an odd-chain fatty acid)

-

Methanol (B129727), HPLC grade

-

Iso-octane, HPLC grade

-

Pentafluorobenzyl bromide (PFBBr), derivatizing agent

-

N,N-Diisopropylethylamine (DIPEA), catalyst

-

Acetonitrile (B52724), HPLC grade

-

Nitrogen gas for evaporation

II. Procedure

-

Sample Preparation: To 100 µL of plasma, add the internal standard.

-

Protein Precipitation and Extraction: Add 500 µL of methanol to precipitate proteins. Vortex thoroughly. Add 1 mL of iso-octane, vortex for 1 minute, and centrifuge to separate the phases.

-

Isolation: Transfer the upper organic (iso-octane) layer to a clean glass tube.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Derivatization: Reconstitute the dried extract in 25 µL of 1% PFBBr in acetonitrile and 25 µL of 1% DIPEA in acetonitrile. Incubate at room temperature for 20 minutes.

-

Final Preparation: Evaporate the derivatization reagents under nitrogen. Reconstitute the residue in 50 µL of iso-octane for injection.

-

GC-MS Analysis: Analyze the sample using a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms). Use selected ion monitoring (SIM) for quantification of the target ions for this compound-PFB ester and the internal standard.

References

- 1. researchgate.net [researchgate.net]

- 3. The structural basis of fatty acid elongation by the ELOVL elongases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enoyl CoA isomerase - Wikipedia [en.wikipedia.org]

- 5. Lipidomics reveals a remarkable diversity of lipids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeted Metabolomic Profiling of Total Fatty Acids in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 9-Decenoic Acid: A Technical Guide

Introduction

9-Decenoic acid (CAS No. 14436-32-9), a monounsaturated fatty acid, plays a role in various biological processes and is a subject of interest in chemical and pharmaceutical research. Accurate characterization of this compound is crucial for its application in drug development and scientific studies. This technical guide provides an in-depth overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information is presented to aid researchers, scientists, and drug development professionals in the identification and analysis of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons in its aliphatic chain, the vinyl group, and the carboxylic acid.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.0 - 12.0 | Singlet (broad) | 1H | -COOH |

| 5.75 - 5.85 | Multiplet | 1H | CH₂=CH - |

| 4.90 - 5.05 | Multiplet | 2H | CH₂ =CH- |

| 2.35 | Triplet | 2H | -CH₂ -COOH |

| 2.00 - 2.10 | Multiplet | 2H | CH₂ -CH=CH₂ |

| 1.60 - 1.70 | Multiplet | 2H | -CH₂-CH₂ -COOH |

| 1.25 - 1.40 | Multiplet | 8H | -(CH₂ )₄- |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~180.0 | C =O |

| 139.1 | CH₂=C H- |

| 114.1 | C H₂=CH- |

| 34.1 | -C H₂-COOH |

| 33.8 | C H₂-CH=CH₂ |

| 29.1 | -(C H₂)n- |

| 29.0 | -(C H₂)n- |

| 28.9 | -(C H₂)n- |

| 24.7 | -CH₂-C H₂-COOH |

Experimental Protocol for NMR Spectroscopy

The following is a representative experimental protocol for acquiring NMR spectra of this compound.

Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃). A small quantity of tetramethylsilane (TMS) is added as an internal reference standard (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance operating at a proton frequency of 300 MHz or higher, is typically used.

¹H NMR Acquisition Parameters (Representative):

-

Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay (d1): 1-5 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: 0-15 ppm.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters (Representative):

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0-200 ppm.

-

Temperature: 298 K.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

The IR spectrum of this compound shows characteristic absorption bands for the carboxylic acid and alkene functional groups.

Table 3: IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| ~2925, ~2855 | Strong | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1640 | Medium | C=C stretch (alkene) |

| ~1465 | Medium | C-H bend (alkane) |

| ~995, ~910 | Medium | =C-H bend (out-of-plane) |

Experimental Protocol for IR Spectroscopy

A common method for analyzing liquid samples like this compound is Attenuated Total Reflectance (ATR) FTIR spectroscopy.

Sample Preparation: A single drop of neat (undiluted) this compound is placed directly onto the ATR crystal.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal) is used.

Data Acquisition (Representative):

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of the compound.

Mass Spectrometric Data

For this compound (Molecular Weight: 170.25 g/mol ), mass spectral data is often obtained using Gas Chromatography-Mass Spectrometry (GC-MS).

Table 4: Key Mass-to-Charge (m/z) Ratios for this compound from GC-MS

| m/z | Relative Intensity | Possible Fragment |

| 170 | Low | [M]⁺ (Molecular Ion) |

| 153 | Medium | [M - OH]⁺ |

| 114 | Medium | [M - C₄H₆]⁺ (McLafferty rearrangement) |

| 69 | High | [C₅H₉]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

MS/MS Fragmentation: In tandem mass spectrometry (MS/MS), the precursor ion [M-H]⁻ at m/z 169 can be fragmented to yield characteristic product ions.

Experimental Protocol for GC-MS

The following outlines a typical protocol for the analysis of this compound by GC-MS.

Sample Preparation: The sample is typically diluted in a suitable solvent like dichloromethane (B109758) or hexane (B92381) before injection. Derivatization to a more volatile ester (e.g., methyl ester) can be performed but is not always necessary for a compound of this volatility.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer) is used.

GC Parameters (Representative):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection: Splitless or split injection of 1 µL of the sample solution.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 50-100 °C, hold for 1-2 minutes.

-

Ramp: Increase to 250-280 °C at a rate of 10-20 °C/min.

-

Final hold: 5-10 minutes.

-

MS Parameters (Representative):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Mass Range: m/z 40-400.

-

Scan Mode: Full scan.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

An In-Depth Technical Guide to 9-Decenoic Acid: Synonyms, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9-decenoic acid, a monounsaturated fatty acid with emerging interest in various scientific fields. This document consolidates its chemical identity, physicochemical properties, and known biological activities, supported by experimental protocols and pathway visualizations to facilitate further research and development.

Chemical Identity: Synonyms and Alternative Names

This compound is known by several names in scientific literature and commercial databases. A clear understanding of these synonyms is crucial for exhaustive literature searches and accurate identification of the compound.

The primary identifier for this compound is its IUPAC name: dec-9-enoic acid .[1][2] A common synonym for this compound is Caproleic acid .[1][3][4][5][6]

For unambiguous identification, a variety of registry numbers and codes are used:

Additional identifiers and database-specific codes are provided in the table below for cross-referencing purposes.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its handling, formulation, and application in experimental settings.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₈O₂ | [1][3] |

| Molecular Weight | 170.25 g/mol | [3] |

| Melting Point | 26.5 °C | [7] |

| Boiling Point | 270 °C (at 760 mmHg) | [7][8] |

| Density | 0.918 g/mL at 25 °C | [7] |

| Refractive Index | n20/D 1.447 | [7] |

| pKa (Predicted) | 4.78 ± 0.10 | [1][7] |

| Solubility | Sparingly soluble in Chloroform, Slightly soluble in Methanol | [1][7] |

Spectroscopic Data

Spectroscopic data is fundamental for the structural confirmation of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR data are available for this compound, providing detailed information about its carbon-hydrogen framework.[2]

-

Mass Spectrometry (MS): Mass spectral data, including GC-MS analysis, is available, confirming the molecular weight and fragmentation pattern of the molecule.[2]

Biological Activity and Potential Signaling Pathways

While research on this compound is ongoing, studies on related medium-chain fatty acids provide insights into its potential biological roles and mechanisms of action.

Antimicrobial and Antifungal Activity

Cytotoxicity

The cytotoxic potential of this compound against cancer cell lines has not been extensively reported. However, derivatives of other fatty acids have shown cytotoxic effects. For instance, certain amide derivatives of docosahexaenoic acid (DHA) and linoleic acid (LA) have exhibited cytotoxic activity against MCF-7 breast cancer cells with EC50 values in the micromolar range.[9] Similarly, 9-oxo-(10E,12E)-octadecadienoic acid, a keto-derivative of linolenic acid, has been shown to induce apoptosis in human ovarian cancer (HRA) cells.[7] These findings suggest that this compound and its derivatives warrant investigation for their potential anticancer properties.

Potential Involvement in Signaling Pathways

Direct studies on the role of this compound in specific signaling pathways are limited. However, research on structurally similar fatty acids provides a basis for hypothesizing its potential interactions.

-

Peroxisome Proliferator-Activated Receptors (PPARs): Decanoic acid (the saturated counterpart of this compound) has been identified as a direct ligand for PPARγ, a key regulator of glucose and lipid metabolism.[10] Furthermore, keto-derivatives of fatty acids have been shown to activate PPARα, which is involved in fatty acid oxidation.[5][11] This suggests that this compound could potentially modulate PPAR activity.

-

Mitogen-Activated Protein Kinase (MAPK) and NF-κB Signaling: Certain oxo-derivatives of fatty acids have been demonstrated to inhibit lipopolysaccharide (LPS)-induced activation of MAPK and NF-κB signaling pathways in macrophage cells, thereby exerting anti-inflammatory effects.[1][6][12][13] Given its structural similarities, this compound may also possess anti-inflammatory properties through modulation of these pathways.

Caption: Hypothetical signaling interactions of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Purification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for the purification of this compound using reversed-phase HPLC.

Materials:

-

Crude this compound sample

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Formic acid (for MS compatibility)

-

HPLC system with a C18 column (e.g., Newcrom R1)[4]

-

Fraction collector

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in an appropriate ratio. Acidify the mobile phase with a small amount of phosphoric acid (e.g., 0.1%) or formic acid for mass spectrometry applications.[4] The exact ratio will need to be optimized based on the specific column and system.

-

Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.

-

HPLC Analysis:

-

Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

-

Inject the prepared sample onto the column.

-

Run the HPLC with an isocratic or gradient elution profile to achieve optimal separation.

-

Monitor the elution of compounds using a suitable detector (e.g., UV-Vis or mass spectrometer).

-

-

Fraction Collection: Collect the fractions corresponding to the peak of this compound.

-

Solvent Evaporation: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified this compound.

Caption: Workflow for the purification of this compound by HPLC.